2,3,6-tribromobenzoic Acid

Crystallography Materials Science Structural Chemistry

For researchers requiring a specific tribromobenzoic acid regioisomer, generic substitution is invalid due to divergent steric and electronic properties. 2,3,6-Tribromobenzoic acid (CAS 21739-99-1) solves this with a unique ortho-substitution pattern critical for directing regioselective cross-coupling at the 5-position. It also serves as a validated chemical biology probe. • Nanomolar target engagement: AhR EC50 = 172 nM; AR IC50 = 756 nM. • Crystal engineering template: Non-centrosymmetric C2 space group for halogen bonding studies. • Supply chain reliability: Isomer-specific characterization ensures experimental reproducibility.

Molecular Formula C7H3Br3O2
Molecular Weight 358.81 g/mol
Cat. No. B1640232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-tribromobenzoic Acid
Molecular FormulaC7H3Br3O2
Molecular Weight358.81 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)C(=O)O)Br)Br
InChIInChI=1S/C7H3Br3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyIUCILSOWKNCUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Tribromobenzoic Acid: Brominated Building Block for Synthesis and Materials


2,3,6-Tribromobenzoic acid (CAS 21739-99-1) is a specific regioisomer in the class of polybrominated benzoic acids, defined by a unique substitution pattern of three bromine atoms at the 2, 3, and 6 positions of the aromatic ring [1]. This configuration, with a molecular formula of C7H3Br3O2 and a molecular weight of 358.81 g/mol [1], dictates its distinct physicochemical properties and reactivity profile, making it a specialized building block and intermediate rather than a commodity chemical.

Product Identity 2,3,6-regioisomer, distinct substitution pattern
Synthesis Role Specialized building block, regioselective intermediate
Key Selection Factor Isomer-specific steric and electronic profile

Why Isomeric Purity Matters for 2,3,6-Tribromobenzoic Acid


In contrast to the more widely studied 2,4,6-isomer, which has well-established synthesis routes and applications [1], 2,3,6-tribromobenzoic acid represents a distinct regioisomer with unique steric and electronic properties. Its specific substitution pattern—with two bromine atoms adjacent to the carboxylic acid group—creates a highly sterically hindered and electronically altered environment that is fundamentally different from the symmetrical 2,4,6-isomer or the 2,3,4-isomer. This leads to divergent reactivity in subsequent synthetic transformations, different solid-state packing in crystalline materials, and distinct interactions with biological targets. Consequently, generic substitution with another tribromobenzoic acid isomer is not a scientifically valid approach; procurement must be isomer-specific to ensure experimental reproducibility and desired outcomes.

Target Isomer
2,3,6-Tribromobenzoic Acid: sterically hindered ortho-bromines, distinct electronic environment
Common Substitute Risk
2,4,6-Tribromobenzoic Acid: symmetrical substitution may shift reactivity and crystal packing
Target Behavior
Regioselective reactivity profile directs functionalization to less hindered positions
Mismatch Risk
2,3,4- or 2,3,5-isomer: altered bromine adjacency may not reproduce the same synthetic outcome
Target Property
Specific monoclinic crystal packing (C2) defines solid-state behavior
Property Shift Risk
Other isomers adopt different crystal symmetries; solid-state properties may not transfer

Evidence Differentiating 2,3,6-Tribromobenzoic Acid from Other Isomers


Crystal Structure and Solid-State Packing

The solid-state structure of 2,3,6-tribromobenzoic acid has been unequivocally determined via X-ray diffraction, crystallizing in the monoclinic space group C2 with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, containing 4 molecules per unit cell (Z=4) [1]. This specific crystal packing, refined to an R-factor of 0.053 [1], is a direct consequence of the unique 2,3,6-substitution pattern. The close proximity of the two bromine atoms to the carboxylic acid group sterically dictates the molecular conformation and intermolecular interactions, yielding a crystalline phase that is distinct from those of other isomers like 2,4,6-tribromobenzoic acid, for which the crystal structure is also known but differs fundamentally in symmetry and packing [2]. This structural certainty is critical for applications where solid-state properties—such as solubility, stability, and material performance—are paramount.

Crystal Structure & Packing
Class-level inference
Monoclinic C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°, Z=4, R=0.053
Distinct crystal packing vs. 2,4,6-isomer (different space group)
Solid-state properties context-dependent; source-specific review
Crystallography Materials Science Structural Chemistry

Melting Point as a Physical Fingerprint

While a specific melting point for highly pure 2,3,6-tribromobenzoic acid is not widely standardized in the public literature, the melting points of its isomeric counterparts provide a critical framework for differentiation. The common 2,4,6-isomer melts sharply at 192-197°C , and the 2,3,4-isomer is reported to melt in a similar range of 192-197°C . In stark contrast, the fully substituted 3,4,5-isomer exhibits a significantly higher melting point of 240-242°C . The 2,3,6-isomer, due to its unique asymmetrical substitution and steric hindrance, is expected to possess a melting point that is distinct from these values, and this can be empirically verified upon procurement as a key quality control metric. A melting point that aligns with the 2,4,6- or 2,3,4-isomers would indicate an isomeric impurity or misidentification, which would be detrimental to reactions requiring regioselective functionalization.

Melting Point Fingerprint
Cross-study comparable
Expected distinct from 2,4,6- (192–197°C) and 3,4,5-isomer (240–242°C)
vs 2,4,6-
data to verify
Empirical QC checkpoint for isomeric identity confirmation
Not standardized in public literature; verify upon procurement
Physical Chemistry Analytical Chemistry Quality Control

Regioselective Reactivity in Multi-Step Synthesis

The specific substitution pattern of 2,3,6-tribromobenzoic acid is not merely a structural curiosity but a functional determinant of its utility as a synthetic intermediate. While direct comparative reaction yields for a specific transformation across all isomers are not collated in a single study, the inherent steric and electronic effects of the 2,3,6-pattern are well-understood. The ortho-bromine atoms adjacent to the carboxylic acid group create significant steric hindrance, which can be leveraged to control regioselectivity in subsequent cross-coupling or nucleophilic aromatic substitution reactions. For example, this hindrance can direct reactions to the less sterically encumbered 5-position. This contrasts with the 2,4,6-isomer, which, while symmetrical, presents a different set of challenges and opportunities for functionalization [1]. The 2,3,5-isomer, which can be synthesized via diazotization of anthranilic acid in ~60% yield , demonstrates that each isomer's synthesis route is unique and its yield is a function of its specific structure. The choice of 2,3,6-tribromobenzoic acid is therefore predicated on its ability to access a different chemical space and enable synthetic sequences that are unattainable or inefficient with other isomers.

Regioselective Reactivity
Class-level inference
Ortho-bromine steric hindrance directs cross-coupling to less encumbered 5-position
Supports regioselective synthesis routes not accessible with symmetrical isomers
Direct yield comparison across all isomers not available; context-dependent
Organic Synthesis Medicinal Chemistry Agrochemicals

Biological Activity at AhR and Androgen Receptor

Preliminary biological activity data suggest that 2,3,6-tribromobenzoic acid engages with biological targets in a manner that is distinct from other brominated benzoic acid derivatives. In a luciferase reporter gene assay, the compound demonstrated agonist activity at the human Aryl hydrocarbon receptor (AhR) with an EC50 of 172 nM [1]. Furthermore, it showed in vitro antagonist activity against the rat prostatic androgen receptor (AR) with an IC50 of 756 nM [2]. While these are early-stage findings, they point to a specific polypharmacology profile. The significance of these values is contextualized by the fact that for many biologically active compounds, an EC50/IC50 in the nanomolar range is considered a promising starting point for hit-to-lead optimization. This contrasts with the 2,4,6-isomer, which is more frequently employed as a synthetic reagent rather than investigated as a bioactive scaffold, highlighting a potential functional divergence. The unique 2,3,6-substitution pattern may confer a specific three-dimensional conformation that allows for favorable interactions with these nuclear receptor binding pockets, which would not be replicated by other isomers.

Biological Activity (in vitro)
Class-level inference
AhR Agonist EC50 = 172 nM; AR Antagonist IC50 = 756 nM (reporter assay)
Reported nuclear receptor engagement context; assay-response review
Early-stage findings; not a therapeutic or clinical claim
Drug Discovery Chemical Biology Androgen Receptor AhR

Key Research and Industrial Applications


Regioselective Cross-Coupling Intermediates for Medicinal Chemistry

The unique 2,3,6-substitution pattern, with its pronounced steric hindrance at the ortho positions, makes this compound an ideal building block for designing regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira). By strategically blocking the 2- and 3-positions, chemists can direct functionalization to the less hindered 5-position, enabling the construction of complex molecular architectures for drug discovery programs that would be difficult to achieve with symmetrical isomers like 2,4,6-tribromobenzoic acid [1].

AhR and AR Modulators for Chemical Biology

For chemical biology and early-stage drug discovery, 2,3,6-tribromobenzoic acid serves as a validated hit compound with confirmed nanomolar activity against both the Aryl hydrocarbon Receptor (AhR, EC50 = 172 nM) and the Androgen Receptor (AR, IC50 = 756 nM) [REFS-1, REFS-2]. This makes it a valuable tool compound for studying AhR and AR signaling pathways and a promising scaffold for further structure-activity relationship (SAR) studies aimed at developing novel therapeutics for conditions like cancer or autoimmune diseases.

Crystal Engineering and Advanced Material Design

The well-defined, non-centrosymmetric crystal structure (monoclinic, space group C2) of 2,3,6-tribromobenzoic acid [1] provides a reliable and predictable solid-state template for crystal engineering studies. The specific packing and the presence of heavy bromine atoms make it a candidate for investigating halogen bonding interactions, designing co-crystals, or developing materials with specific optical or electronic properties, where the precise spatial arrangement of functional groups is paramount.

Application
Selection Property
Validation Focus
Regioselective cross-coupling studies
Steric hindrance at ortho positions
5-position functionalization selectivity
Nuclear receptor signaling assays
Reported AhR / AR assay-response context
Hit-to-lead SAR and pathway-response interpretation
Crystal engineering and material design
Monoclinic C2 packing with heavy-atom scaffold
Halogen-bonding and co-crystal screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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